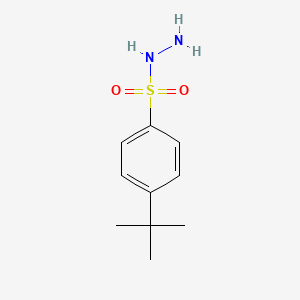

4-Tert-butylbenzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Tert-butylbenzenesulfonohydrazide is an organic compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol . It is a sulfonohydrazide derivative, characterized by the presence of a tert-butyl group attached to a benzene ring, which is further connected to a sulfonohydrazide functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylbenzenesulfonohydrazide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-tert-Butylbenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acids and their derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted benzenesulfonohydrazides.

Wissenschaftliche Forschungsanwendungen

4-Tert-butylbenzenesulfonohydrazide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl hydrazides and related compounds.

Biology: It is used in biochemical assays and as a probe to study enzyme mechanisms.

Wirkmechanismus

The mechanism of action of 4-Tert-butylbenzenesulfonohydrazide involves its interaction with various molecular targets. The sulfonohydrazide group can form stable complexes with metal ions, which can influence enzyme activity and other biochemical processes. The tert-butyl group provides steric hindrance, which can affect the compound’s reactivity and selectivity in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzenesulfonohydrazide: Lacks the tert-butyl group, making it less sterically hindered.

4-Methylbenzenesulfonohydrazide: Contains a methyl group instead of a tert-butyl group, resulting in different reactivity and properties.

4-Ethylbenzenesulfonohydrazide: Contains an ethyl group, which also affects its chemical behavior.

Uniqueness

4-Tert-butylbenzenesulfonohydrazide is unique due to the presence of the bulky tert-butyl group, which provides steric protection and influences its reactivity and selectivity in chemical reactions. This makes it a valuable compound in research and industrial applications where specific reactivity patterns are desired .

Biologische Aktivität

4-Tert-butylbenzenesulfonohydrazide is a compound that has garnered interest in recent years due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonylhydrazones, which are known for their diverse biological activities. The compound features a tert-butyl group attached to a benzene ring, with a sulfonylhydrazine functional group that contributes to its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including pancreatic and cervical cancer cells. The results demonstrated that this compound can inhibit cell proliferation effectively.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| DAN-G (Pancreatic) | 15.2 | Moderate |

| SISO (Cervical) | 18.4 | Moderate |

| LCLC-103H (Lung) | 20.1 | Weak |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound displayed moderate effectiveness against pancreatic and cervical cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism through which this compound exerts its anticancer effects is believed to involve multiple pathways:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is a critical mechanism for eliminating malignant cells.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

- Inhibition of Angiogenesis : By disrupting the formation of new blood vessels, it can limit the nutrient supply to tumors .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Pancreatic Cancer : In vitro tests showed that treatment with the compound resulted in a significant reduction in viability of DAN-G cells, with observed morphological changes indicative of apoptosis.

- Cervical Cancer Research : Similar studies on SISO cells revealed that the compound inhibited migration and invasion capabilities, suggesting its role in metastasis prevention.

Additional Biological Activities

Beyond its anticancer properties, preliminary investigations suggest that this compound may also possess:

Eigenschaften

IUPAC Name |

4-tert-butylbenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-10(2,3)8-4-6-9(7-5-8)15(13,14)12-11/h4-7,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQNBUDJNQNYIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.